3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide
CAS No.: 922017-31-0
Cat. No.: VC6495180
Molecular Formula: C26H23ClN6O3
Molecular Weight: 502.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922017-31-0 |
|---|---|
| Molecular Formula | C26H23ClN6O3 |
| Molecular Weight | 502.96 |
| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C26H23ClN6O3/c1-16-6-5-7-18(12-16)14-32-15-29-24-20(26(32)35)13-30-33(24)11-10-28-25(34)22-17(2)36-31-23(22)19-8-3-4-9-21(19)27/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,28,34) |
| Standard InChI Key | DIPNMXKZVPUPAI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C |
Introduction
The compound 3-(2-chlorophenyl)-5-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide is a complex organic molecule with a molecular formula of C26H23ClN6O3 and a molecular weight of 502.96 g/mol. It is primarily used in research applications due to its unique structural features, which make it suitable for various studies in the field of organic chemistry and pharmacology.
Research Applications
This compound is primarily used in research due to its complex structure, which makes it a valuable tool for studying various chemical reactions and biological interactions. It can serve as a precursor for further chemical modifications or as a model compound in pharmacological studies.
Biological Activity
While specific biological activity data for this compound are not readily available, its structural components suggest potential applications in drug discovery. The pyrazolo[3,4-d]pyrimidine core is known for its presence in compounds with various pharmacological properties, including anti-inflammatory and anticancer activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume